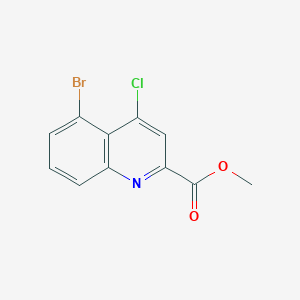
Methyl 5-bromo-4-chloroquinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-bromo-4-chloroquinoline-2-carboxylate is a quinoline derivative known for its unique chemical structure and properties. Quinoline derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, organic synthesis, and industrial processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-4-chloroquinoline-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of aryl methyl ketones, arylamines, and 1,3-dicarbonyl compounds under mild conditions . The reaction conditions often involve the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-4-chloroquinoline-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in different applications.
Scientific Research Applications
Methyl 5-bromo-4-chloroquinoline-2-carboxylate is extensively used in scientific research due to its versatile properties. Some of its applications include:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents.
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.
Materials Science: It is employed in the development of novel materials with specific properties.
Chemical Biology: It is used in the study of biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-4-chloroquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable tool in biological research .
Comparison with Similar Compounds
Methyl 5-bromo-4-chloroquinoline-2-carboxylate can be compared with other quinoline derivatives such as Methyl 8-bromo-4-chloroquinoline-2-carboxylate and Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate While these compounds share a similar core structure, their unique substituents confer different chemical properties and applications
Conclusion
This compound is a compound of significant interest in various scientific fields. Its unique chemical structure and versatile reactivity make it a valuable tool in medicinal chemistry, organic synthesis, and materials science. Continued research on this compound and its derivatives holds promise for further advancements in these areas.
Properties
Molecular Formula |
C11H7BrClNO2 |
|---|---|
Molecular Weight |
300.53 g/mol |
IUPAC Name |
methyl 5-bromo-4-chloroquinoline-2-carboxylate |
InChI |
InChI=1S/C11H7BrClNO2/c1-16-11(15)9-5-7(13)10-6(12)3-2-4-8(10)14-9/h2-5H,1H3 |
InChI Key |
WLHIOSIOVIWXAB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=C(C(=CC=C2)Br)C(=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


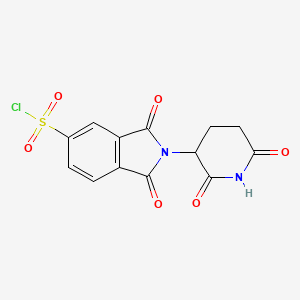
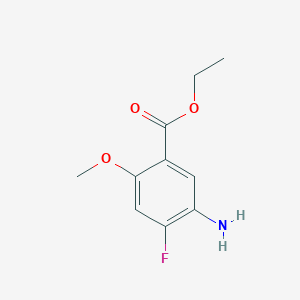
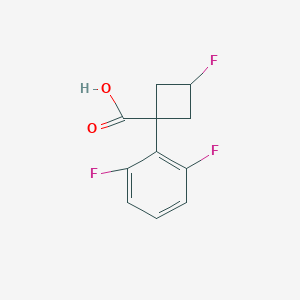

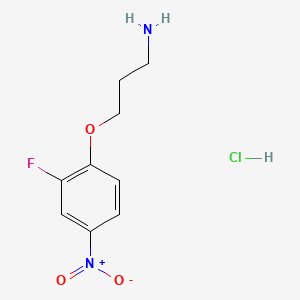
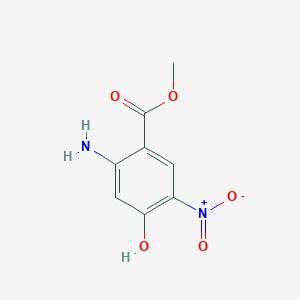
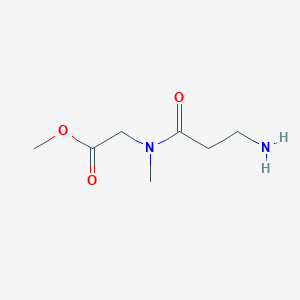

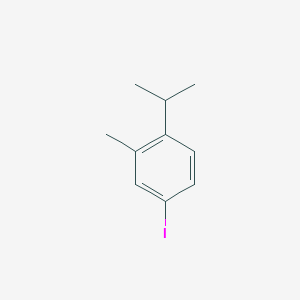
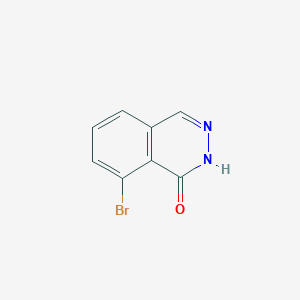
![benzyl N-[[4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methyl]carbamate](/img/structure/B13507865.png)
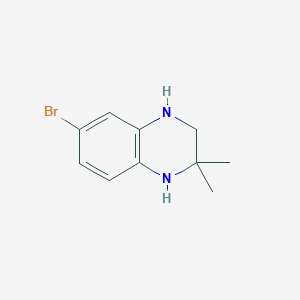
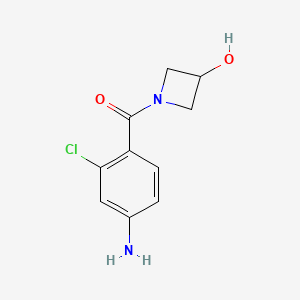
![(1R,5R,6R)-6-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13507892.png)
